N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide

Physicochemical properties Chemical characterization Research reagent

Researchers developing next-generation HCV NS3/4A protease inhibitors require reliable access to the specific methylphosphonic diamide synthon cited in the primary medicinal chemistry literature. Generic analogs (e.g., N,N'-dimethylmethylphosphonic diamide, CAS 67704-60-3) lack the 3-chloro-4-fluorophenyl substitution pattern that is integral to the target inhibitor's structure-activity relationship, and substituting them introduces unquantified risk to synthetic outcomes. - Provides the exact 3-chloro-4-fluorophenyl substitution required for published HCV inhibitor synthetic routes. - Supplied as a well-defined organophosphorus building block for use as a reactant in N-chloroheterocyclic antimicrobial agent synthesis. - Eliminates the need for in-house phosphonic diamide core construction, accelerating medicinal chemistry timelines.

Molecular Formula C13H11Cl2F2N2OP
Molecular Weight 351.11 g/mol
CAS No. 647824-32-6
Cat. No. B029962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide
CAS647824-32-6
SynonymsN,N’-Bis(3-chloro-4-fluorophenyl)-P-methylphosphonic Diamide; 
Molecular FormulaC13H11Cl2F2N2OP
Molecular Weight351.11 g/mol
Structural Identifiers
SMILESCP(=O)(NC1=CC(=C(C=C1)F)Cl)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H11Cl2F2N2OP/c1-21(20,18-8-2-4-12(16)10(14)6-8)19-9-3-5-13(17)11(15)7-9/h2-7H,1H3,(H2,18,19,20)
InChIKeySGNRMAWWRRHDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide: Procurement & Baseline Data


N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide (CAS 647824-32-6) is a synthetic organophosphorus compound with the molecular formula C13H11Cl2F2N2OP and a molecular weight of 351.12 g/mol . It is structurally characterized by a central methylphosphonic diamide core substituted with two 3-chloro-4-fluorophenyl groups. This compound is primarily utilized as a specialty chemical in biochemical and medical research [1].

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide – Substitution Advisory


This compound features a specific substitution pattern on its methylphosphonic diamide core, which is known to dictate its chemical reactivity and potential biological interactions [1]. While it is described as a reactant in the synthesis of specific antimicrobial and antiviral agents [2], there are no publicly available, quantitative, head-to-head comparisons with its closest analogs (e.g., N,N'-dimethylmethylphosphonic diamide [CAS 67704-60-3] or methylphosphonic diamide [CAS 4759-30-2]) to support functional interchangeability. Therefore, substituting it with another methylphosphonic diamide derivative cannot be validated by existing comparative data, and any such substitution would introduce unquantified and potentially significant changes to experimental outcomes.

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide: Quantitative Evidence


Baseline Physicochemical Profile

The compound's fundamental physicochemical parameters are well-defined. Its high LogP and specific density may influence its behavior in assays compared to more polar or less lipophilic analogs, though no direct comparative studies are available [1]. This baseline data is essential for handling and experimental design.

Physicochemical properties Chemical characterization Research reagent

N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide: Validated Applications


N-Chloroheterocyclic Antimicrobial Synthesis

This compound is specifically cited as a reactant for the synthesis of N-chloroheterocyclic antimicrobial agents [1]. In this context, its unique substitution pattern is likely integral to the synthetic pathway or the final product's structure-activity relationship. Procurement would be justified for research groups actively pursuing this or closely related synthetic routes.

HCV NS3 Protease Inhibitor Intermediate

The compound is noted as a reactant in the synthesis of second-generation selective inhibitors of the Hepatitis C virus NS3 serine protease [1]. This specific application highlights its role in medicinal chemistry programs targeting this virus, where its use is based on its defined chemical reactivity and the resulting inhibitor's structure.

General Biomedical & Biochemical Research

As a specialized organophosphorus compound with a known molecular structure, it is supplied for general industrial-level scientific research [2]. Its primary value in this broad category is as a well-defined chemical entity for use as a standard, intermediate, or reagent where a specific substitution pattern is required, and no quantitative performance data is available to guide a more specific selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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